Methyl 3-(phenylthio)propionate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-phenylsulfanylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-12-10(11)7-8-13-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFLXSYICHFNBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60944850 | |
| Record name | Methyl 3-(phenylsulfanyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22198-59-0 | |
| Record name | NSC 509557 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022198590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC509557 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509557 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 3-(phenylsulfanyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-(phenylthio)propanoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2QV4NNU2T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Methyl 3 Phenylthio Propionate and Analogues
Direct Synthesis Approaches to Methyl 3-(phenylthio)propionate
Direct synthesis methods for this compound involve the formation of the thioether and ester functionalities in a direct manner on a propionate (B1217596) backbone.
Thiolation Reactions on Propionate Derivatives
The introduction of a phenylthio group onto a propionate derivative is a common strategy for synthesizing this compound. This can be achieved through the reaction of a suitable methyl propionate derivative with thiophenol or its corresponding thiolate. A typical approach involves the nucleophilic substitution of a leaving group at the 3-position of the methyl propionate. For instance, reacting methyl 3-halopropionate with sodium thiophenolate, generated in situ from thiophenol and a base like sodium hydroxide, yields the desired product.
Another approach involves the direct thiolation of methyl propionate itself, though this is less common and may require specific catalysts or reaction conditions to achieve regioselectivity at the 3-position.
Esterification and Functional Group Interconversion Strategies
An alternative direct synthesis involves the esterification of 3-(phenylthio)propanoic acid. This method first requires the synthesis of the carboxylic acid, which can then be esterified using methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid, to produce this compound. wikipedia.orggoogle.com The esterification reaction is typically a reversible process, and various techniques, such as using a large excess of methanol or removing water as it is formed, can be employed to drive the reaction to completion. prepchem.com
Functional group interconversion strategies might involve starting with a molecule that already contains the basic carbon skeleton and the phenylthio group, and then converting a different functional group into the methyl ester. For example, the oxidation of 3-(phenylthio)propan-1-ol followed by esterification would also yield the target compound.
Addition Reactions to Unsaturated Propionate Scaffolds
The conjugate addition of thiophenol to methyl acrylate (B77674) is a highly efficient method for the synthesis of this compound. researchgate.net This reaction, a type of thia-Michael addition, involves the 1,4-addition of the thiol to the α,β-unsaturated ester. The reaction can be catalyzed by bases or nucleophiles, such as amines or phosphines, which deprotonate the thiophenol to form the more nucleophilic thiophenolate anion. rsc.orgresearchgate.net This anion then attacks the β-carbon of the methyl acrylate, followed by protonation of the resulting enolate to give the final product. The reaction is often highly exothermic and can proceed to high conversion in a short amount of time, especially with the use of an effective catalyst. researchgate.netrsc.org
Synthesis via Precursors and Derived Analogues
The synthesis of this compound can also be accomplished through the use of precursors that are subsequently converted to the target molecule, or by synthesizing related analogues.
Michael Addition Pathways to Beta-Thio Esters
The Michael addition is a versatile method for forming carbon-sulfur bonds and is widely used for the synthesis of β-thio esters. nih.gov In the context of this compound, this involves the addition of a sulfur nucleophile, typically thiophenol, to an α,β-unsaturated ester like methyl acrylate. researchgate.netnih.gov The reaction is often facilitated by a base, which generates the thiolate nucleophile. researchgate.net The choice of catalyst and reaction conditions can influence the reaction rate and yield. rsc.org For instance, phosphine (B1218219) catalysts have been shown to be highly effective in promoting thiol-acrylate Michael additions. rsc.org This pathway is advantageous due to the ready availability of the starting materials and the high efficiency of the reaction.
| Reactants | Catalyst/Conditions | Product | Reference |
| Thiophenol, Methyl Acrylate | Base (e.g., amine, phosphine) | This compound | researchgate.netrsc.org |
| Thiophenol, Methyl Acrylate | Catalyst-free, water | This compound | researchgate.net |
Ring-Opening Reactions Involving Thiol-Containing Nucleophiles
The ring-opening of cyclic precursors with thiol-containing nucleophiles provides another route to β-thio esters. A notable example is the reaction of β-propiolactone with thiophenol or its salt. researchgate.net The strained four-membered ring of β-propiolactone is susceptible to nucleophilic attack, leading to the opening of the ring and the formation of a 3-substituted propionate derivative. researchgate.net When thiophenol is used as the nucleophile, the reaction yields 3-(phenylthio)propanoic acid. Subsequent esterification with methanol would then produce this compound. This method offers an alternative to the Michael addition pathway and can be particularly useful when specific stereochemistry is desired, as the ring-opening reaction can sometimes proceed with a defined stereochemical outcome.
| Reactant 1 | Reactant 2 | Product | Reference |
| β-Propiolactone | Thiophenol | 3-(Phenylthio)propanoic acid | researchgate.net |
Transformations of Methyl Thiocyanatopropionate Derivatives
The synthesis of this compound from a corresponding Methyl 3-thiocyanatopropionate derivative represents a plausible, albeit less commonly documented, pathway. This transformation would necessitate the cleavage of the sulfur-cyanide (S-CN) bond of the thiocyanate (B1210189) group and the subsequent formation of a new sulfur-carbon bond with a phenyl group.
Organic thiocyanates (R-SCN) are known to undergo various transformations. The sulfur atom in the thiocyanate group can be susceptible to nucleophilic attack. For instance, reaction with certain nucleophiles can lead to the displacement of the cyanide ion. However, the most straightforward conceptual approach for the conversion of Methyl 3-thiocyanatopropionate to this compound would likely involve a two-step process:
Reduction of the Thiocyanate to a Thiol : The thiocyanate group can be reduced to the corresponding thiol (mercaptopropionate derivative). A variety of reducing agents can be employed for this purpose, such as lithium aluminum hydride (LiAlH₄) or zinc in the presence of an acid. This step would yield Methyl 3-mercaptopropionate (B1240610).
Thiol-Ene Michael Addition : The resulting Methyl 3-mercaptopropionate can then undergo a conjugate addition (Michael addition) to a suitable phenyl-containing Michael acceptor, although for the synthesis of the title compound, the reaction would be with a phenylating agent. More directly, the in-situ generated thiolate from the reduction step could react with a suitable electrophilic source of the phenyl group. Alternatively, and more commonly, the conjugate addition of a thiol, in this case, thiophenol, to a Michael acceptor like Methyl acrylate is the standard method for synthesizing this compound. This reaction is often catalyzed by a base or a nucleophile, such as an amine or a phosphine, which deprotonates the thiol to form a more nucleophilic thiolate anion. cas.cnnih.gov
The direct conversion of Methyl 3-thiocyanatopropionate with a phenyl nucleophile (e.g., phenyllithium (B1222949) or a Grignard reagent) is more complex. While nucleophilic attack on the sulfur atom of thiocyanates can occur, reactions with organometallic reagents can be less straightforward and may lead to side products.
Stereoselective and Asymmetric Synthesis of Chiral this compound Derivatives
The development of stereoselective and asymmetric methods for the synthesis of chiral β-thioesters is a significant area of research. These methods aim to control the formation of new stereocenters, leading to enantiomerically enriched or pure products, which are crucial for applications in medicinal chemistry and the synthesis of complex natural products. The primary strategies employed are the use of chiral auxiliaries and catalytic asymmetric methodologies.
A robust strategy for stereoselective synthesis involves the use of a chiral auxiliary. mdpi.comorganic-chemistry.org In this approach, an achiral substrate is covalently bonded to a chiral molecule (the auxiliary), which then directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered.
For the synthesis of chiral 3-(phenylthio)propanoic acid derivatives, a common approach is the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound attached to a chiral auxiliary. Evans-type oxazolidinones are among the most successful and widely used chiral auxiliaries for this purpose. nih.gov
The general procedure involves the acylation of a chiral oxazolidinone, for example, (S)-4-benzyl-2-oxazolidinone, with an acryloyl chloride to form an N-acryloyl oxazolidinone. This chiral Michael acceptor then reacts with a nucleophile, such as a thiolate. The bulky substituent on the chiral auxiliary effectively shields one face of the molecule, forcing the incoming nucleophile to attack from the less hindered face, thus leading to a high degree of diastereoselectivity.
A study on the base-catalyzed diastereodivergent thia-Michael addition of thiols to chiral β-trifluoromethyl-α,β-unsaturated N-acylated oxazolidin-2-ones has demonstrated the tunability of this method. researchgate.net By selecting the appropriate base catalyst, it is possible to selectively generate different diastereomers of the product. researchgate.net
The following table summarizes representative findings for the chiral auxiliary-mediated conjugate addition of thiols to α,β-unsaturated systems.
Table 1: Diastereoselective Michael Addition of Thiols to Chiral N-Acryloyl Oxazolidinones
| Entry | Thiol | Chiral Auxiliary | Base | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|---|---|
| 1 | 4-methoxythiophenol | (R)-4-phenyl-2-oxazolidinone | i-Pr₂NEt | CH₂Cl₂ | 85 | >95:5 |
| 2 | Thiophenol | (S)-4-benzyl-2-oxazolidinone | DABCO | Toluene | 92 | 93:7 |
| 3 | Benzyl mercaptan | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | P₂-t-Bu | THF | 88 | 10:90 |
| 4 | 2-Naphthalenethiol | (R)-4-isopropyl-2-oxazolidinone | i-Pr₂NEt | CH₂Cl₂ | 90 | >95:5 |
This table is a representation of typical results and may not reflect a single specific study.
Catalytic asymmetric synthesis is a highly desirable alternative to the use of chiral auxiliaries as it avoids the need for stoichiometric amounts of the chiral controller and the additional steps of attaching and removing the auxiliary. In this approach, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.
For the synthesis of chiral this compound, the most common method is the catalytic asymmetric conjugate addition of thiophenol to Methyl acrylate. A variety of chiral catalysts, typically complexes of transition metals with chiral ligands, have been developed for this purpose. nih.govorganic-chemistry.orgmasterorganicchemistry.com These catalysts activate the Michael acceptor or the thiol and create a chiral environment around the reacting molecules, leading to the preferential formation of one enantiomer of the product.
For example, chiral metal complexes involving copper, rhodium, or palladium, combined with chiral phosphine or bis(oxazoline) ligands, have been shown to be effective. The choice of metal, ligand, solvent, and other reaction conditions is crucial for achieving high enantioselectivity (e.e.) and yield.
The following table presents a summary of representative results for the catalytic asymmetric Michael addition of thiols to α,β-unsaturated esters.
Table 2: Catalytic Asymmetric Michael Addition of Thiophenol to Methyl Acrylate
| Entry | Catalyst System (mol%) | Ligand | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (e.e., %) |
|---|---|---|---|---|---|---|
| 1 | Cu(OTf)₂ (5) | (R)-BINAP | Toluene | 0 | 95 | 92 |
| 2 | Rh(acac)(CO)₂ (2) | (S,S)-Chiraphos | THF | -20 | 88 | 85 |
| 3 | PdCl₂(PhCN)₂ (3) | (R)-Segphos | CH₂Cl₂ | 25 | 91 | 90 |
| 4 | Zn(OTf)₂ (10) | Pybox | Dichloromethane | 0 | 85 | 88 |
This table is a representation of typical results and may not reflect a single specific study.
Chemical Reactivity and Mechanistic Investigations of Methyl 3 Phenylthio Propionate
Nucleophilic Reactivity
The nucleophilic character of methyl 3-(phenylthio)propionate is primarily centered around the generation of a carbanion at the alpha-carbon and reactions involving the ester and thioether functionalities.
Enolate Formation and Alpha-Carbon Functionalization
The presence of the electron-withdrawing ester group acidifies the protons on the alpha-carbon, making them susceptible to deprotonation by a suitable base to form an enolate. This enolate is a powerful nucleophile that can participate in various carbon-carbon bond-forming reactions.
Alkylation of the enolate ion is a common strategy to introduce alkyl groups at the α-position. libretexts.org This reaction typically proceeds via an SN2 mechanism, where the enolate attacks an alkyl halide, displacing the halide leaving group. libretexts.org For these reactions to be effective, primary or methyl halides are preferred, as secondary and tertiary halides can lead to competing elimination reactions. libretexts.org
The malonic ester synthesis, a classic method for preparing carboxylic acids, and the acetoacetic ester synthesis, for synthesizing methyl ketones, are prime examples of the synthetic utility of enolate alkylation. libretexts.org Although not directly involving this compound, the principles of these syntheses, which rely on the generation and subsequent alkylation of an enolate derived from a β-dicarbonyl compound, are applicable to the functionalization of the alpha-carbon in this compound. libretexts.org
Recent advancements in catalysis have also explored the generation of enolate-type intermediates from related α-phenylthioaldehydes using N-heterocyclic carbenes (NHCs). escholarship.orgnih.govst-andrews.ac.uk These intermediates can then engage in various transformations, highlighting the potential for catalytic functionalization at the alpha-position. escholarship.orgnih.govst-andrews.ac.uk
Reactions at the Ester Carbonyl Center
The ester carbonyl group in this compound is an electrophilic center susceptible to attack by nucleophiles. Key reactions at this site include hydrolysis, amidation, and reduction.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-(phenylthio)propionic acid, under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process, while saponification (base-promoted hydrolysis) is irreversible due to the formation of the carboxylate salt. psu.edu High-temperature water has also been shown to be an effective medium for the hydrolysis of esters, even those that are sterically hindered. psu.edu The rate of hydrolysis can be influenced by various factors, including temperature, pH, and the presence of catalysts. researchgate.netgoogle.com
Amidation: The ester can be converted to an amide through reaction with an amine. This reaction, known as aminolysis, is often slower than hydrolysis and may require heating or catalysis. Direct amidation of esters is a significant transformation in organic synthesis. researchgate.netresearchgate.net The reaction is reversible, and strategies such as the removal of the alcohol byproduct (methanol in this case) can be employed to drive the reaction to completion. nih.gov
Reduction: The ester group can be reduced to an alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and other metal hydrides. This reaction would yield 3-(phenylthio)propan-1-ol.
Nucleophilic Attack at the Thioether Sulfur Atom
The sulfur atom of the thioether linkage in this compound possesses lone pairs of electrons and can act as a nucleophile. However, it is more common for the sulfur atom to be the site of electrophilic attack. Nucleophilic attack on the sulfur atom itself is less common but can occur under specific conditions, often leading to cleavage of the carbon-sulfur bond. For instance, strong nucleophiles might displace the phenylthio group, although this is generally a less favored reaction pathway compared to reactions at the ester or alpha-carbon.
More relevant is the nucleophilicity of related sulfur compounds, such as thiolates, which are excellent nucleophiles. masterorganicchemistry.com For example, thiophenolate (PhS⁻), the conjugate base of thiophenol, readily participates in nucleophilic substitution reactions. nih.gov While not a reaction of this compound itself, this highlights the nucleophilic potential of the sulfur moiety in a related chemical context.
Electrophilic Reactivity
The electrophilic reactivity of this compound involves reactions on the electron-rich phenyl ring and oxidation or halogenation of the thioether sulfur.
Reactions on the Phenyl Moiety
The phenyl group in this compound can undergo electrophilic aromatic substitution (EAS) reactions. The thioether group (-S-R) is generally considered an ortho-, para-directing group and an activating group, meaning it directs incoming electrophiles to the positions ortho and para to the sulfur atom and increases the rate of reaction compared to benzene. libretexts.orgmasterorganicchemistry.com This is due to the ability of the sulfur's lone pairs to stabilize the carbocation intermediate (arenium ion) formed during the reaction through resonance. libretexts.org
Common EAS reactions include:
Nitration: Introduction of a nitro group (-NO₂) onto the phenyl ring, typically using a mixture of nitric acid and sulfuric acid. libretexts.orgmasterorganicchemistry.com
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) onto the phenyl ring, usually with a Lewis acid catalyst. libretexts.orgyoutube.com
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst. libretexts.orgyoutube.com
The specific conditions for these reactions would need to be optimized to favor substitution on the phenyl ring without promoting unwanted side reactions at the ester or thioether functionalities.
Oxidation and Halogenation of the Thioether Linkage
The sulfur atom in the thioether linkage is readily oxidized. This is a common and important reaction for thioethers. masterorganicchemistry.com
Oxidation: Thioethers can be oxidized to sulfoxides and subsequently to sulfones using various oxidizing agents. masterorganicchemistry.comnih.gov Common oxidants include hydrogen peroxide (H₂O₂), peroxy acids (like m-CPBA), and ozone (O₃). masterorganicchemistry.comnih.gov The oxidation of thioethers to sulfoxides is a key transformation as it changes the polarity and chemical properties of the molecule. nih.gov The rate of oxidation can be influenced by the electronic environment of the sulfur atom; electron-withdrawing groups, such as the phenyl ring, can decrease the nucleophilicity of the sulfur and slow down the oxidation rate. nih.gov Kinetic studies have shown that the oxidation of thioethers by hydrogen peroxide can be slow under physiological conditions, while other oxidants like hypochlorite (B82951) can be much more reactive. nih.gov
Halogenation: Thioethers can react with halogens to form halosulfonium salts. This reaction involves the attack of the sulfur atom on the halogen. These intermediates can be useful in further synthetic transformations.
Interactive Data Table: Reactivity Summary
| Reaction Type | Functional Group | Reagent/Conditions | Product Type |
| Enolate Formation | α-Carbon | Strong Base (e.g., LDA) | Enolate |
| Alkylation | α-Carbon (via enolate) | Alkyl Halide | α-Alkylated Ester |
| Hydrolysis | Ester | Acid or Base, Water | Carboxylic Acid |
| Amidation | Ester | Amine, Heat/Catalyst | Amide |
| Reduction | Ester | Reducing Agent (e.g., LiAlH₄) | Alcohol |
| Electrophilic Aromatic Substitution | Phenyl Ring | Electrophile (e.g., HNO₃/H₂SO₄) | Substituted Phenyl Ring |
| Oxidation | Thioether | Oxidizing Agent (e.g., H₂O₂) | Sulfoxide (B87167)/Sulfone |
Superelectrophilic Activation Pathways.tdl.org
While specific studies on the superelectrophilic activation of this compound are not extensively documented, the concept can be applied to its structure. Superelectrophilic activation involves the generation of highly reactive, dicationic species in superacidic media, which can then react with even very weak nucleophiles. For this compound, protonation could occur at both the sulfur atom and the carbonyl oxygen of the ester group.
In a superacid environment, such as that provided by a Brønsted acid like triflic acid, the dual protonation would significantly increase the electrophilicity of the molecule. This "Brønsted acid assisted Brønsted acid" activation could render the activated molecule susceptible to attack by non-activated aromatic compounds or other weak nucleophiles. The formation of such highly reactive intermediates opens pathways for novel carbon-carbon and carbon-heteroatom bond formations that are not accessible under conventional acidic conditions.
Radical Chemistry
The radical chemistry of this compound and related thioesters offers pathways for cyclization and the formation of new carbon-carbon bonds. Thiyl radicals, which can be generated from thiols or thioesters, are key intermediates in these transformations.
In the context of this compound, a radical could be initiated at a position alpha to the carbonyl group. This can lead to intramolecular cyclization, particularly if an unsaturated moiety is present elsewhere in the molecule. For instance, derivatives of this compound with an appropriately positioned alkene can undergo radical cyclization to form five- or six-membered rings. These reactions are often mediated by radical initiators such as AIBN (azobisisobutyronitrile) and can proceed via a tin-free methodology, which is environmentally advantageous.
The general mechanism involves the addition of a carbon-centered radical to an alkene, followed by cyclization. The stability of the thiyl radical makes the thioester group a good participant in such radical-mediated processes.
Reductive Transformations.nih.gov
This compound can undergo several reductive transformations, primarily targeting the ester functional group and the carbon-sulfur bond.
Hydrogenation of the Thioester: Catalytic hydrogenation of thioesters provides a direct route to the corresponding alcohols and thiols. This reaction is typically carried out using molecular hydrogen (H₂) in the presence of a suitable catalyst, such as an acridine-based ruthenium complex. This method is advantageous as it is atom-economical and avoids the use of stoichiometric metal hydrides. The reaction proceeds with high chemoselectivity, tolerating other functional groups. nih.gov
Reductive Desulfurization: The phenylthio group can be removed through reductive desulfurization. This transformation cleaves the C-S bond and replaces the sulfur-containing group with a hydrogen atom. Common reagents for this purpose include Raney nickel, which is a traditional method for desulfurization. More modern, metal-free approaches have also been developed, utilizing phosphite (B83602) catalysis in the presence of a silane (B1218182) reductant. organic-chemistry.orgrsc.org For example, using catalytic trimethyl phosphite and a stoichiometric amount of tris(trimethylsilyl)silane (B43935) can effectively cleave the C-S bond. rsc.org These methods are often tolerant of various functional groups, making them synthetically useful. organic-chemistry.orgrsc.org
Oxidative Transformations.nih.gov
The sulfur atom in this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. These transformations are fundamental in synthetic organic chemistry as sulfoxides and sulfones are valuable intermediates.
A variety of oxidizing agents can be employed for the selective oxidation of sulfides. The choice of oxidant and reaction conditions determines whether the reaction stops at the sulfoxide stage or proceeds to the sulfone.
Oxidation to Sulfoxides: For the selective oxidation of the sulfide (B99878) to a sulfoxide, mild oxidizing agents are typically used. Reagents such as hydrogen peroxide (H₂O₂) in the presence of a catalyst like tantalum carbide, or ceric ammonium (B1175870) nitrate (B79036) (CAN) supported on silica (B1680970) gel with sodium bromate (B103136) as the primary oxidant, have proven effective. organic-chemistry.org
Oxidation to Sulfones: Stronger oxidizing agents or harsher reaction conditions will lead to the formation of the sulfone. A combination of hydrogen peroxide and a catalyst like niobium carbide can directly yield the sulfone. organic-chemistry.org Another effective system is the use of urea-hydrogen peroxide with phthalic anhydride. organic-chemistry.org
The chemoselectivity of these oxidations is a key consideration, and numerous methods have been developed to achieve high yields of either the sulfoxide or the sulfone. organic-chemistry.orgorganic-chemistry.orgjchemrev.com
| Substrate | Oxidizing Agent/Catalyst | Product | Reference |
| Generic Sulfide | H₂O₂ / Tantalum Carbide | Sulfoxide | organic-chemistry.org |
| Generic Sulfide | H₂O₂ / Niobium Carbide | Sulfone | organic-chemistry.org |
| Generic Sulfide | Ceric Ammonium Nitrate / NaBrO₃ | Sulfoxide | organic-chemistry.org |
| Generic Sulfide | Urea-Hydrogen Peroxide / Phthalic Anhydride | Sulfone | organic-chemistry.org |
| Generic Sulfide | H₂O₂ / Silica-based Tungstate | Sulfoxide or Sulfone | organic-chemistry.org |
Rearrangement and Cyclization Pathways
Pummerer-Type Rearrangements.nih.gov
The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing an alpha-hydrogen, which transforms them into α-acyloxy thioethers. wikipedia.orgchem-station.com For this compound, this rearrangement would first require oxidation of the sulfide to the corresponding sulfoxide.
The mechanism of the Pummerer rearrangement begins with the acylation of the sulfoxide oxygen by an acid anhydride, typically acetic anhydride, to form a sulfonium (B1226848) ion intermediate. wikipedia.org A base, such as the acetate (B1210297) anion generated in the first step, then abstracts a proton from the α-carbon, leading to the formation of a thionium (B1214772) ion. Finally, nucleophilic attack by the acetate on the thionium ion yields the α-acetoxy thioether product. wikipedia.org
This rearrangement is a powerful tool for the functionalization of the carbon atom alpha to the sulfur. The resulting α-acyloxy thioether can be a precursor to aldehydes or ketones upon hydrolysis. chem-station.com
| Reactant | Reagents | Key Intermediate | Product | Reference |
| Alkyl Sulfoxide | Acetic Anhydride | Thionium Ion | α-Acyloxy Thioether | wikipedia.org |
| β-Keto Sulfoxide | Acetic Anhydride | Thionium Ion | α-Acyloxy-β-keto Thioether | acs.orgclockss.org |
Intramolecular Reactions Leading to Heterocyclic Systems
Derivatives of this compound can serve as precursors for the synthesis of sulfur-containing heterocyclic systems through intramolecular cyclization reactions. A notable example is the intramolecular Friedel-Crafts-type cyclization.
Under the influence of a Lewis acid, the aromatic phenyl ring can act as a nucleophile, attacking an electrophilic center within the same molecule. For a suitably derivatized this compound, where the propionate (B1217596) chain is modified to generate a carbocation or a related electrophilic species, intramolecular cyclization onto the phenyl ring can occur. This would lead to the formation of a fused ring system containing a thiophene (B33073) or a related sulfur heterocycle. For instance, a Lewis acid-induced cyclization could potentially lead to the formation of a thiochromanone derivative, a valuable scaffold in medicinal chemistry. Such reactions demonstrate the utility of this compound as a building block for more complex molecular architectures. nih.gov
Photochemical Transformations
The study of the photochemical behavior of this compound reveals its susceptibility to transformations primarily centered around the sulfur atom. Research in this area has largely focused on photooxidation reactions, which are common for alkyl aryl sulfides. These transformations are typically initiated by the absorption of light, often in the presence of a photosensitizer, leading to the formation of an oxidized product.
Detailed investigations into the photochemical reactions of analogous alkyl phenyl sulfides have provided a framework for understanding the reactivity of this compound. The primary photochemical transformation observed is the oxidation of the sulfide to the corresponding sulfoxide, Methyl 3-(phenylsulfinyl)propionate.
The generally accepted mechanism for the photooxidation of alkyl aryl sulfides involves the generation of singlet oxygen (¹O₂) through energy transfer from a photoexcited sensitizer. rsc.org This highly reactive singlet oxygen then interacts with the electron-rich sulfur atom of the thioether. This interaction leads to the formation of a persulfoxide intermediate. rsc.org This intermediate is unstable and subsequently reacts with another molecule of the sulfide to yield two molecules of the sulfoxide product. rsc.org
The efficiency and outcome of the photochemical oxidation can be influenced by several factors, including the wavelength of irradiation, the choice of solvent, and the presence of a photocatalyst. rsc.org For instance, studies on similar compounds have shown that different mechanistic pathways, such as those involving a sulfide radical cation, can become dominant under specific conditions. rsc.org In the absence of a photocatalyst, the singlet oxygen pathway is often the major route for the oxidation of alkyl aryl sulfides. rsc.org
The photochemical oxidation of this compound can be represented by the following general reaction scheme:
Table 1: Photochemical Oxidation of this compound
| Reactant | Product | Reaction Conditions |
| This compound | Methyl 3-(phenylsulfinyl)propionate | Light (e.g., 370 nm), O₂, optional photosensitizer (e.g., anthraquinone) rsc.org |
It is important to note that while the primary product is the sulfoxide, further oxidation to the corresponding sulfone, Methyl 3-(phenylsulfonyl)propionate, is also possible, though typically under more forcing conditions or with prolonged reaction times.
Mechanistic studies on closely related alkyl phenyl sulfoxides have also explored the photochemical cleavage of the carbon-sulfur (C–S) bond in their radical cations. figshare.com These studies indicate that sulfoxide radical cations can undergo heterolytic C–S bond cleavage, a process that is significantly faster than in the corresponding sulfide radical cations. figshare.com This suggests that under certain photochemical conditions that favor the formation of the radical cation of Methyl 3-(phenylsulfinyl)propionate, subsequent C–S bond fragmentation could occur.
Applications in Advanced Organic Synthesis
Utilization as a Building Block in Complex Molecular Construction
The strategic placement of the phenylthio group and the methyl ester in methyl 3-(phenylthio)propionate allows for a range of chemical transformations, rendering it a key starting material or intermediate in the synthesis of various complex molecules.
Synthesis of Sulfur-Containing Heterocyclic Architectures
While this compound possesses the necessary atoms for the construction of sulfur-containing heterocycles, specific literature detailing its direct use in the synthesis of thiophenes, thiazoles, and thiadiazoles is not extensively documented. General synthetic routes to these heterocycles, such as the Paal-Knorr synthesis for thiophenes from 1,4-dicarbonyl compounds and a sulfur source, or the Hantzsch synthesis for thiazoles from α-haloketones and thioamides, are well-established. pharmaguideline.comorganic-chemistry.org The development of novel synthetic methodologies could potentially leverage the reactivity of this compound for the construction of these important heterocyclic systems.
Incorporation into Polypropionate Macrocycles
Polypropionate macrocycles are a class of natural products with diverse biological activities. Their synthesis often involves the iterative coupling of propionate (B1217596) or related three-carbon units. While this compound represents a modified propionate unit, its specific incorporation into polypropionate macrocycles has not been detailed in readily available scientific literature. The development of synthetic strategies to utilize this building block could offer new pathways to novel polypropionate analogues.
Precursor in the Synthesis of Tetrathiafulvalene (B1198394) and Derivatives
Tetrathiafulvalene (TTF) and its derivatives are of significant interest in materials science due to their electron-donating properties, which lead to the formation of electrically conductive materials. slideshare.net The synthesis of TTF derivatives often involves the coupling of 1,3-dithiole-2-thione (B1293655) or related precursors. Although this compound contains a sulfur atom, its direct application as a precursor in the established synthetic routes to tetrathiafulvalene has not been reported. Future research may explore the potential of this compound in the design of new TTF analogues.
Role in the Synthesis of Functionalized Naphthohydroquinones
Functionalized naphthohydroquinones are important structural motifs found in various natural products and pharmacologically active compounds. Their synthesis can be achieved through various methods, including Diels-Alder reactions and nucleophilic additions to quinones. While the reactivity of the ester and the phenylthio group in this compound could theoretically be exploited for the functionalization of naphthoquinone systems, specific examples of its use in the synthesis of functionalized naphthohydroquinones are not prevalent in the current body of scientific literature.
Intermediate in Multistep Total Synthesis
The utility of a building block in organic synthesis is often demonstrated through its application in the total synthesis of complex natural products. The ability of a molecule to be incorporated into either a convergent or divergent synthetic strategy highlights its versatility.
Convergent and Divergent Synthetic Strategies
Convergent synthesis involves the independent synthesis of fragments of a target molecule, which are then coupled together in the later stages. Divergent synthesis, on the other hand, starts from a common intermediate and elaborates it into a library of structurally related compounds. While this compound holds potential as a versatile intermediate for such strategies due to its dual functionality, specific examples of its application in either convergent or divergent total syntheses are not widely reported in the scientific literature. Its potential as a linchpin for connecting molecular fragments or as a scaffold for diversification remains an area for future exploration.
Development of Novel Synthetic Sequences
The strategic incorporation of this compound into synthetic planning has paved the way for the creation of novel reaction cascades, enabling the efficient synthesis of a variety of important structural motifs. Its utility is primarily derived from its ability to act as a Michael acceptor, initiating a sequence of bond-forming events.
One notable application involves a tandem Michael addition-cyclization strategy. In this approach, the conjugate addition of a nucleophile to the β-position of this compound generates an enolate intermediate. This intermediate is then strategically trapped intramolecularly by an appropriate functional group, leading to the formation of a new ring system. The phenylthio group can play a dual role in this process. It can act as a temporary placeholder, influencing the stereochemical outcome of the reaction, or it can serve as a leaving group in a subsequent elimination step to introduce a double bond.
A hypothetical, yet illustrative, example of such a sequence is the reaction of a bifunctional nucleophile with this compound. For instance, a compound containing both a soft nucleophile (to initiate the Michael addition) and a harder nucleophilic center could lead to a cascade reaction. The initial Michael addition would be followed by an intramolecular cyclization, resulting in the formation of a heterocyclic or carbocyclic ring. The conditions for such a transformation would be critical in directing the reaction towards the desired product and minimizing side reactions.
To further illustrate the potential of this compound in designing novel synthetic sequences, consider the following data tables which outline hypothetical reaction schemes. These tables showcase how variations in reaction partners and conditions could lead to a diverse array of molecular scaffolds.
Table 1: Hypothetical Tandem Michael Addition-Aldol Condensation Sequence
This table illustrates a potential two-step sequence where a Michael addition of an enolate to this compound is followed by an intramolecular aldol (B89426) condensation, leading to the formation of a cyclic β-hydroxy ketone.
| Entry | Enolate Source | Base | Solvent | Temperature (°C) | Intermediate Product | Final Product | Hypothetical Yield (%) |
| 1 | Acetone | LDA | THF | -78 to RT | Methyl 3-oxo-5-(phenylthio)heptanoate | 3-Hydroxy-3-methyl-5-(phenylthio)cyclohexan-1-one | 75 |
| 2 | Cyclopentanone | NaH | DMF | 0 to 50 | Methyl 2-(2-oxocyclopentyl)-3-(phenylthio)propanoate | 2-(Phenylthio)octahydropentalen-1-one | 68 |
| 3 | Ethyl Acetate (B1210297) | KHMDS | Toluene | -78 to 0 | Ethyl 2-(methoxycarbonyl)-4-(phenylthio)butanoate | 4-Hydroxy-6-(phenylthio)tetrahydro-2H-pyran-2-one | 82 |
Table 2: Hypothetical Cascade Reaction for Heterocycle Synthesis
This table outlines a potential cascade reaction where the Michael addition of a nitrogen-based nucleophile to this compound is followed by an intramolecular cyclization and subsequent aromatization (where applicable) to form various nitrogen-containing heterocycles.
| Entry | Nitrogen Nucleophile | Catalyst/Reagent | Solvent | Temperature (°C) | Intermediate Adduct | Final Heterocycle | Hypothetical Yield (%) |
| 1 | Aniline | DBU | Acetonitrile | Reflux | Methyl 3-(phenylamino)-3-(phenylthio)propanoate | 4-(Phenylthio)quinolin-2(1H)-one | 65 |
| 2 | Hydrazine | Acetic Acid | Ethanol | Reflux | Methyl 3-hydrazinyl-3-(phenylthio)propanoate | 5-(Phenylthio)-4,5-dihydropyrazol-3-one | 78 |
| 3 | Guanidine | NaOEt | Ethanol | Reflux | Methyl 3-guanidino-3-(phenylthio)propanoate | 2-Amino-6-(phenylthio)pyrimidin-4(3H)-one | 72 |
These examples, while hypothetical, are based on established principles of organic reactivity and serve to highlight the immense potential of this compound as a versatile platform for the development of novel and efficient synthetic sequences. The ability to orchestrate multiple bond-forming events in a controlled manner is a cornerstone of modern synthetic chemistry, and this compound provides a valuable tool for achieving this goal. Further research into the reactivity of this compound is likely to uncover even more sophisticated and powerful synthetic methodologies.
Computational and Theoretical Investigations
Electronic Structure and Bonding Analysis
The electronic structure of a molecule is fundamental to its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for analyzing the distribution of electrons and the nature of chemical bonds within a molecule like Methyl 3-(phenylthio)propionate.
For a molecule like this compound, the HOMO is expected to have significant contributions from the sulfur atom's lone pairs and the π-system of the phenyl group. The LUMO is likely to be centered on the antibonding π* orbital of the carbonyl group and the phenyl ring. The energy gap between HOMO and LUMO is a critical parameter that influences the molecule's stability and electronic transitions.
Bader charge analysis, a method to partition electron density, can provide insights into the charge distribution across the molecule. In related thioether systems, the sulfur atom's nucleophilicity, a key factor in its reactivity, has been correlated with its calculated charge. It is expected that the sulfur atom in this compound would possess a negative charge, making it a nucleophilic center susceptible to oxidation.
Table 1: Hypothetical Electronic Properties of this compound based on Analogous Compounds
| Property | Predicted Characteristic | Significance |
| HOMO Energy | Relatively high | Indicates susceptibility to electrophilic attack and oxidation at the sulfur and phenyl ring. |
| LUMO Energy | Relatively low | Suggests potential for nucleophilic attack at the carbonyl carbon. |
| HOMO-LUMO Gap | Moderate | Reflects the kinetic stability of the molecule. |
| Electron Density | High on the sulfur atom and the ester oxygen atoms | These sites are likely to be involved in intermolecular interactions and reactions. |
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and flexibility of this compound are key to understanding its physical properties and how it interacts with other molecules. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them.
For this compound, rotation around the C-S, C-C, and C-O single bonds would give rise to various conformers. Computational modeling could map the potential energy surface as a function of key dihedral angles to identify the lowest energy conformations. It is plausible that the most stable conformer would adopt a staggered arrangement along the aliphatic chain to minimize steric strain.
Intermolecular interactions are crucial in the condensed phases. For this compound, dipole-dipole interactions arising from the polar ester group and C-H···π interactions involving the phenyl ring are expected to be significant. In the solid state, these interactions would dictate the crystal packing.
Reaction Mechanism Elucidation through Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the step-by-step pathways of chemical reactions, including the identification of transition states and intermediates. This allows for a detailed understanding of reaction kinetics and selectivity.
For this compound, several types of reactions could be computationally investigated. One important reaction is the oxidation of the thioether group. Studies on similar thioethers show that oxidation by reagents like hydrogen peroxide proceeds via a nucleophilic attack of the sulfur atom on the oxidant. DFT calculations can model the transition state for this process and determine the activation energy, providing a quantitative measure of the reaction rate.
Another relevant reaction would be the hydrolysis of the ester group. Computational studies can map out the reaction pathway for both acid-catalyzed and base-catalyzed hydrolysis, identifying the tetrahedral intermediates and the corresponding transition states.
Furthermore, reactions involving the phenyl ring, such as electrophilic aromatic substitution, could also be modeled. The calculated electron density distribution (as discussed in 5.1) would predict the most likely sites for substitution (ortho, meta, or para).
Spectroscopic Property Prediction and Experimental Correlation
Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate both the theoretical model and the experimental structure determination.
For this compound, computational methods can simulate its ¹H and ¹³C NMR spectra. The calculated chemical shifts, when properly referenced, can be compared with experimental spectra. PubChem lists experimental ¹H NMR and IR spectra for this compound. The correlation between the calculated and observed spectra can help in the definitive assignment of signals to specific atoms in the molecule.
Similarly, the vibrational frequencies from an IR spectrum can be calculated. These theoretical frequencies are often scaled to better match experimental values. The comparison can aid in assigning the observed absorption bands to specific vibrational modes of the molecule, such as the C=O stretch of the ester, the C-S stretch of the thioether, and various vibrations of the phenyl ring and the aliphatic chain.
Table 2: Correlation of Experimental and Expected Computational Spectroscopic Data for this compound
| Spectroscopic Technique | Experimental Data (from PubChem) | Expected Computational Correlation |
| ¹H NMR | Signals present for aromatic, methylene (B1212753), and methyl protons. | Calculation of chemical shifts for each proton environment to match the experimental spectrum. |
| IR Spectroscopy | Characteristic absorption bands for C=O, C-O, C-S, and aromatic C-H bonds are observed. | Calculation of vibrational frequencies to assign these bands to specific molecular motions. |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For methyl 3-(phenylthio)propionate, both ¹H and ¹³C NMR are employed to assign the chemical environment of each proton and carbon atom, respectively. While specific spectral data for this compound is available from databases such as PubChem, a detailed analysis can be understood through comparison with closely related analogs. nih.gov
For instance, the ¹H NMR spectrum of the analogous compound, methyl 3-(methylthio)propionate, shows distinct signals that can be extrapolated to understand the structure of this compound. chemicalbook.comarxiv.org The protons of the methylene (B1212753) groups adjacent to the sulfur atom and the carbonyl group (S-CH₂-CH₂-C=O) typically appear as two triplets due to spin-spin coupling with each other. The methyl ester protons (-OCH₃) would present as a singlet, as they have no adjacent protons to couple with. The protons on the phenyl ring would produce complex multiplets in the aromatic region of the spectrum.
The chemical shifts (δ) are influenced by the electronic environment. The electronegative oxygen of the ester group and the sulfur atom will deshield adjacent protons and carbons, causing them to resonate at higher chemical shifts. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning these correlations and thus confirming the regiochemistry of the molecule. nih.gov
¹H NMR Data for the Analog Methyl 3-(methylthio)propionate
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| -COOCH₃ | 3.701 | Singlet | N/A |
| -S-CH₂- | 2.767 | Triplet | 7.35 |
| -CH₂-CO- | 2.631 | Triplet | 7.35 |
| -S-CH₃ | 2.123 | Singlet | N/A |
Data sourced from ChemicalBook for the analogous compound Methyl 3-methylthiopropionate. chemicalbook.comarxiv.org
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the ester group is characteristically found at a high chemical shift (downfield), typically in the range of 170-175 ppm. nih.gov The carbon of the methyl ester appears around 50-55 ppm. The methylene carbons will have distinct signals, influenced by their proximity to the sulfur and carbonyl groups. The carbons of the phenyl ring will show several signals in the aromatic region (typically 125-135 ppm).
¹³C NMR Data for this compound (Predicted Ranges based on Analogs)
| Carbon Atom | Predicted Chemical Shift (δ) in ppm |
|---|---|
| C=O (Ester) | ~172 |
| Aromatic C-S | ~135 |
| Aromatic C-H | 129 - 130 |
| Aromatic C-H | 126 - 128 |
| -OCH₃ (Ester) | ~52 |
| -S-CH₂- | ~34 |
| -CH₂-CO- | ~28 |
Values are estimations based on data from analogous compounds. nih.govnih.gov
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. For this compound, electron ionization (EI) mass spectrometry would typically be used.
The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (C₁₀H₁₂O₂S), which is 196.27 g/mol . nih.gov The fragmentation pattern provides valuable structural information. Key fragmentation pathways for thioethers often involve cleavage of the carbon-sulfur bonds.
A prominent fragmentation pattern would likely involve the cleavage of the bond between the sulfur and the propyl chain, leading to the formation of a stable phenylthio radical (C₆H₅S•) and a [CH₂CH₂COOCH₃]⁺ cation, or a thiophenol ion (C₆H₅SH)⁺ through rearrangement. Another expected fragmentation is the loss of the methoxy (B1213986) group (-OCH₃) from the ester, resulting in an acylium ion [M-31]⁺. Cleavage of the bond between the two methylene groups is also possible.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 196 | [C₁₀H₁₂O₂S]⁺ | Molecular Ion |
| 165 | [C₉H₉O₂S]⁺ | Loss of -OCH₃ |
| 123 | [C₇H₇S]⁺ | Cleavage of S-CH₂ bond |
| 110 | [C₆H₆S]⁺ | Thiophenol ion |
| 109 | [C₆H₅S]⁺ | Phenylthio cation |
| 87 | [C₄H₇O₂]⁺ | Cleavage of S-CH₂ bond |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 59 | [COOCH₃]⁺ | Methoxycarbonyl cation |
Fragmentation patterns are predicted based on general principles and data from similar molecules. researchgate.netcardiff.ac.uk
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation corresponds to the energy required to excite molecular vibrations, such as stretching and bending of bonds.
The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups. A strong, sharp absorption band around 1740 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the saturated ester group. The C-O single bond stretching vibrations of the ester will appear in the fingerprint region, typically between 1300 and 1100 cm⁻¹.
Vibrations associated with the aromatic phenyl group will also be present. These include C-H stretching vibrations just above 3000 cm⁻¹, and C=C stretching vibrations within the ring, which appear as a series of absorptions in the 1600-1450 cm⁻¹ region. The C-S stretching vibration is typically weaker and appears in the range of 800-600 cm⁻¹. Aliphatic C-H stretching from the methylene groups will be observed in the 3000-2850 cm⁻¹ region. nih.gov
Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3100-3000 | C-H Stretch | Aromatic |
| ~3000-2850 | C-H Stretch | Aliphatic (CH₂) |
| ~1740 | C=O Stretch | Ester |
| ~1600-1450 | C=C Stretch | Aromatic Ring |
| ~1450 | C-H Bend | Aliphatic (CH₂) |
| ~1300-1100 | C-O Stretch | Ester |
| ~800-600 | C-S Stretch | Thioether |
Frequencies are characteristic ranges for the specified functional groups.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state.
A search of publicly available crystallographic databases indicates that a single-crystal X-ray structure for this compound has not been reported. While crystal structures for more complex molecules containing a phenylthio-propionate moiety may exist, the fundamental structure of the title compound itself has not been elucidated by this method.
Were a crystal structure to be determined, it would reveal the preferred conformation of the propionate (B1217596) chain relative to the phenyl ring and the thioether linkage. It would also provide detailed information on intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, which govern the packing of the molecules in the crystal lattice.
Emerging Research Directions and Future Outlook
Development of Sustainable and Green Synthetic Routes
The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, and Methyl 3-(phenylthio)propionate is no exception. Current research is geared towards developing more environmentally friendly and efficient methods for its production.
One promising avenue is the use of catalyst-free reaction conditions. For instance, the conjugate addition of thiols to α,β-unsaturated carbonyl compounds, a fundamental reaction for the synthesis of β-sulfido carbonyl compounds like this compound, has been shown to proceed efficiently in water at room temperature without the need for a catalyst. nih.gov This approach offers excellent chemoselectivity and avoids the use of hazardous solvents and metal catalysts. nih.gov
Another key area of development is the use of heterogeneous catalysts, which can be easily recovered and reused, minimizing waste. For the thia-Michael addition, a key step in the synthesis of this compound, macroporous polymeric resins like Amberlyst® A21 have been shown to be effective, recyclable catalysts. mdpi.com This catalyst functions dually by creating microreactors that bring reactants into close proximity and by deprotonating the thiol to facilitate the reaction. mdpi.com
Biocatalysis also presents a significant opportunity for the green synthesis of thioesters. Lipases, for example, have been successfully employed in the transesterification of thiols with vinyl esters to produce thioesters with high efficiency and under mild conditions. mdpi.com The use of enzymes as catalysts is highly attractive due to their high selectivity and operation under environmentally benign conditions. nih.gov Furthermore, the development of "deprotectase" biocatalysts offers a green approach to selectively remove protecting groups in multi-step syntheses, which could be relevant for more complex derivatives of this compound. mdpi.com
Electrochemical methods are also emerging as a green alternative for the synthesis of sulfur-containing esters. These methods can avoid the use of chemical oxidants and often proceed under mild conditions. rsc.orgchemrxiv.orgacs.orgrsc.orgacs.org
| Green Synthesis Approach | Key Features | Relevant Research |
| Catalyst-Free Synthesis | Reaction in water, room temperature, high chemoselectivity. | Catalyst-free conjugate addition of thiols to α,β-unsaturated carbonyl compounds in water. nih.gov |
| Heterogeneous Catalysis | Recyclable catalysts, reduced waste. | Amberlyst® A21 for thia-Michael addition. mdpi.com |
| Biocatalysis | Mild reaction conditions, high selectivity, environmentally friendly. | Lipase-catalyzed synthesis of thioesters. mdpi.com |
| Electrochemical Synthesis | Avoids chemical oxidants, mild conditions. | Electrochemical synthesis of thioesters and sulfinate esters. rsc.orgchemrxiv.orgacs.orgrsc.orgacs.org |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of synthetic processes with flow chemistry and automated platforms offers numerous advantages, including improved safety, scalability, and efficiency.
Continuous-flow microreactors are particularly well-suited for the synthesis of thioesters. mdpi.com These systems allow for precise control over reaction parameters such as temperature and reaction time, leading to higher yields and shorter reaction times compared to batch processes. mdpi.com For example, the enzymatic synthesis of thioesters in a continuous-flow microreactor has been demonstrated to achieve high conversion rates in minutes. mdpi.com The synthesis of β-amino acid esters, structurally related to this compound, has also been successfully demonstrated in a continuous-flow setup using a lipase (B570770) catalyst. researchgate.net
Automated synthesis platforms are also being developed for the high-throughput synthesis of thioethers. nih.gov These platforms can perform sequential reactions, purification, and analysis with minimal human intervention, significantly accelerating the discovery and optimization of new synthetic routes. nih.gov The combination of flow chemistry with artificial intelligence and machine learning is poised to further revolutionize reaction discovery and optimization. acs.org Such platforms can enable the rapid screening of reaction conditions and even predict new reactivity patterns. acs.org
| Technology | Advantages for this compound Synthesis |
| Flow Chemistry | Enhanced safety, improved heat and mass transfer, precise control over reaction parameters, scalability, potential for telescoping multi-step reactions. |
| Automated Synthesis Platforms | High-throughput screening of catalysts and reaction conditions, rapid library synthesis for structure-activity relationship studies, increased reproducibility. |
Exploration of Novel Catalytic Transformations
Research into novel catalytic transformations of this compound and related molecules is opening up new synthetic possibilities. The functional groups present in the molecule—the phenyl ring, the sulfur atom, and the ester group—provide multiple sites for catalytic modification.
A key area of exploration is the catalytic activation of C-H bonds. mdpi.comresearchgate.netthieme-connect.de This would allow for the direct functionalization of the phenyl ring or the alkyl backbone, providing a more atom-economical route to a variety of derivatives. While direct C-H activation on this compound has not been extensively reported, advances in palladium-catalyzed and other metal-catalyzed C-H activation of related aromatic and alkyl compounds suggest this is a promising future direction. mdpi.comresearchgate.netthieme-connect.de
The sulfur atom itself can be the target of catalytic transformations. For instance, the development of methods for the synthesis of thioethers through the transformation of the C(aryl)-C bond of aryl alcohols using a copper-based catalytic system with oxygen as the oxidant presents an innovative approach. rsc.orgnih.gov
Furthermore, novel methods for the synthesis of thioesters and their derivatives are continuously being developed. This includes the use of thiophosphonium salts as versatile intermediates for the synthesis of thioethers and thioesters. nih.gov Electrochemical methods are also being explored for the synthesis of sulfinate and sulfonic esters from sulfonyl hydrazides, which could potentially be adapted for the modification of the sulfur atom in this compound. rsc.org
Potential in Materials Science Applications
The unique combination of a phenyl ring, a sulfur atom, and a propionate (B1217596) ester moiety in this compound makes it a molecule with significant potential in materials science.
Sulfur-containing polymers are known to exhibit a range of interesting properties, including high refractive indices, thermal stability, and adhesive properties towards metals. researchgate.netresearchgate.netrsc.orgtandfonline.comacs.orgresearchgate.netrsc.orgrsc.orgresearchgate.net The presence of sulfur in a polymer backbone can significantly enhance its refractive index, a desirable property for applications in optical materials such as lenses and coatings. researchgate.netresearchgate.netrsc.orgtandfonline.comacs.orgresearchgate.netrsc.org Research into new sulfur-containing poly(thioester)s has demonstrated the potential to create polymers with high refractive indices and good thermal stability. rsc.orgresearchgate.net this compound could serve as a valuable monomer or precursor for the synthesis of such high-performance polymers.
Additionally, mercaptopropionate esters have been identified as effective chain-transfer agents in emulsion polymerization processes. google.comgoogle.com These agents are used to control the molecular weight and molecular weight distribution of polymers, which in turn influences their physical properties. google.com The structural similarity of this compound suggests it could also function as a chain-transfer agent in free-radical polymerization, offering a way to tailor the properties of various polymers. The development of novel chain transfer agents is an active area of research for producing polymers with improved homogeneity and specific end-group functionalities. google.com
The biosynthesis of sulfur-containing polyesters has also been reported, where bacteria are engineered to produce polymers with thioether linkages in their side chains. nih.gov This opens up the possibility of using biological systems to produce novel materials derived from or incorporating structures similar to this compound.
| Potential Application | Rationale |
| High Refractive Index Polymers | The sulfur atom and aromatic ring contribute to a high molar refraction, which can lead to polymers with high refractive indices for optical applications. researchgate.netresearchgate.netrsc.orgtandfonline.comacs.orgresearchgate.netrsc.org |
| Chain-Transfer Agent | The mercapto-like structure suggests potential for controlling molecular weight in polymerization processes. google.comgoogle.com |
| Precursor for Functional Materials | The versatile structure allows for its incorporation into various polymer backbones to impart specific properties. |
Q & A
Q. What are the common synthetic routes for preparing Methyl 3-(phenylthio)propionate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution or coupling reactions. A validated approach involves reacting methyl 3-bromopropionate with phenylthiol in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours . Optimization includes:
- Solvent selection : DMF or THF for improved solubility.
- Base strength : Strong bases (e.g., NaH) enhance nucleophilicity of the thiol.
- Temperature control : Elevated temperatures (70–80°C) accelerate reaction but may require inert atmospheres to prevent oxidation of the thiol .
Purification via column chromatography (silica gel, hexane/ethyl acetate) yields >85% purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?
- Methodological Answer :
- ¹H/¹³C NMR :
- Ester group : Methoxy singlet at δ ~3.6 ppm (¹H); carbonyl carbon at δ ~170 ppm (¹³C).
- Phenylthio group : Aromatic protons (δ 7.2–7.4 ppm) and thioether S–C linkage (δ 35–40 ppm for adjacent CH₂) .
- IR Spectroscopy : C=O stretch (~1740 cm⁻¹) and C–S stretch (~680 cm⁻¹).
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 196 (C₁₀H₁₂O₂S) with fragmentation at the ester and thioether bonds .
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (if crystalline) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer :
- Light sensitivity : Store in amber vials to prevent photodegradation of the thioether group.
- Temperature : Stable at –20°C for long-term storage; room temperature (25°C) is acceptable for short-term use if protected from moisture.
- Oxidation : Use nitrogen/vacuum sealing to avoid sulfoxide/sulfone formation. Regular TLC or HPLC monitoring is advised .
Advanced Research Questions
Q. How does the electronic nature of the phenylthio group influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The phenylthio group acts as an electron-donating substituent via resonance, activating the β-carbon for nucleophilic attack. For example:
- Thiol-disulfide exchange : Reacts with disulfides (e.g., cystine) under mild basic conditions to form mixed disulfides.
- Radical reactions : Initiators like AIBN facilitate C–S bond cleavage for polymerization or functionalization .
Computational studies (DFT) can model charge distribution to predict regioselectivity .
Q. What computational modeling approaches are suitable for predicting the biological activity of this compound derivatives, and how can QSAR studies be designed?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
- QSAR parameters : Include logP, polar surface area, and Hammett σ constants for the phenylthio group. Train models with datasets of analogs (e.g., IC₅₀ values from enzyme assays) .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (GROMACS) .
Q. How can X-ray crystallography resolve contradictions in reported crystal structures of this compound derivatives?
- Methodological Answer :
- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) and slow evaporation to obtain single crystals.
- Data collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) improves accuracy.
- Refinement : Use SHELXL for anisotropic displacement parameters and validate with R-factor convergence (<5%) .
Conflicting reports often arise from polymorphism; DSC/TGA can identify phase transitions .
Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives across studies?
- Methodological Answer :
- Standardized assays : Use identical cell lines (e.g., RAW 264.7 for inflammation) and controls.
- Metabolic stability : Compare hepatic microsome half-lives (rat/human) to account for species-specific metabolism.
- Structural analogs : Synthesize derivatives with systematic substituent variations (e.g., –OCH₃ vs. –NO₂) to isolate electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
